molecular formula C17H15NO2 B8740202 2-(2-Methyl-3-phenyl-1H-indol-7-yl)acetic acid CAS No. 51135-35-4

2-(2-Methyl-3-phenyl-1H-indol-7-yl)acetic acid

Cat. No.: B8740202
CAS No.: 51135-35-4
M. Wt: 265.31 g/mol
InChI Key: DYDUIMFASMCZSK-UHFFFAOYSA-N
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Description

2-(2-Methyl-3-phenyl-1H-indol-7-yl)acetic acid is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure with a phenyl group at the 3-position and a methyl group at the 2-position of the indole ring, along with an acetic acid moiety at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-3-phenyl-1H-indol-7-yl)acetic acid typically involves the construction of the indole ring followed by functionalization at specific positions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions . The resulting indole intermediate can then be further functionalized through various reactions to introduce the methyl and acetic acid groups.

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-3-phenyl-1H-indol-7-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce halogen or nitro groups at specific positions on the indole ring .

Mechanism of Action

The mechanism of action of 2-(2-Methyl-3-phenyl-1H-indol-7-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways can vary depending on the specific application and context.

Properties

CAS No.

51135-35-4

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

2-(2-methyl-3-phenyl-1H-indol-7-yl)acetic acid

InChI

InChI=1S/C17H15NO2/c1-11-16(12-6-3-2-4-7-12)14-9-5-8-13(10-15(19)20)17(14)18-11/h2-9,18H,10H2,1H3,(H,19,20)

InChI Key

DYDUIMFASMCZSK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC(=C2N1)CC(=O)O)C3=CC=CC=C3

Origin of Product

United States

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